molecular formula C19H27N3O5 B1207796 Murocainide CAS No. 66203-94-9

Murocainide

Cat. No.: B1207796
CAS No.: 66203-94-9
M. Wt: 377.4 g/mol
InChI Key: ZXISMUFCWBYFTO-UHFFFAOYSA-N
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Description

Murocainide is a chemical compound known for its potential therapeutic applications. It is a small molecule with a complex structure, primarily used in scientific research and drug development. The compound has garnered interest due to its unique properties and potential benefits in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Murocainide can be synthesized through a multi-step process. The synthesis begins with the condensation of 5-acetamido-4,7-dimethoxy-6-hydroxybenzofuran with N-(2-chloroethyl)piperidine in the presence of potassium carbonate in refluxing acetone. This reaction yields 5-acetamido-4,7-dimethoxy-6-[2-(N-piperidino)ethoxy]benzofuran, which is then hydrolyzed with refluxing hydrochloric acid to produce 5-amino-4,7-dimethoxy-6-[2-(N-piperidino)ethoxy]benzofuran. Finally, this compound is treated with methyl isocyanate in hot toluene to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Murocainide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of this compound.

Scientific Research Applications

Murocainide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of murocainide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence ion channels and signaling pathways .

Comparison with Similar Compounds

Murocainide can be compared with other similar compounds, such as:

    Lidocaine: Both compounds are used as antiarrhythmic agents, but this compound has a different chemical structure and potentially different pharmacological properties.

    Procainamide: Similar to this compound, procainamide is used to treat cardiac arrhythmias. this compound may offer unique advantages in terms of efficacy and safety.

    Flecainide: Another antiarrhythmic agent, flecainide shares some similarities with this compound but differs in its chemical structure and mechanism of action.

This compound’s uniqueness lies in its specific chemical structure and the potential for distinct therapeutic applications compared to these similar compounds .

Properties

CAS No.

66203-94-9

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C19H27N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h7,11H,4-6,8-10,12H2,1-3H3,(H2,20,21,23)

InChI Key

ZXISMUFCWBYFTO-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC

66203-94-9

Synonyms

(N-(4,7-dimethoxy-6-(2-(1-piperidinyl)ethoxy)-5-benzofuranyl)N'-methylurea)
MD 750819
MD 750819 monohydrochloride
MD-750819
MD750819

Origin of Product

United States

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